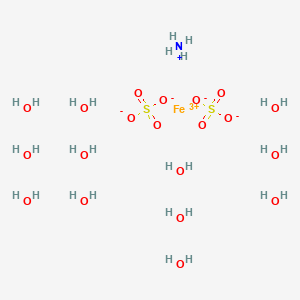

Iron ammonium sulfate dodecahydrate

Overview

Description

Iron ammonium sulfate dodecahydrate, also known as this compound, is a useful research compound. Its molecular formula is FeH28NO20S2 and its molecular weight is 482.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- Iron ammonium sulfate dodecahydrate has been utilized as a catalyst in the synthesis of various compounds. For instance, it was used in the catalytic synthesis of perfume fraistone through microwave irradiation, offering advantages such as short reaction time, high yield, and simplified post-reaction processing (Lin, 2000). Additionally, this compound acted as a catalyst in the esterification of propionic acid and various alcohols, showcasing its catalytic activity and the benefits of mild reaction conditions, non-corrosiveness, and no waste acid production (Liang-zhong, 2001).

Waste Treatment and Material Recovery :

- The compound has been applied in treating waste solutions to recover valuable materials. A notable application is the precipitation of ammonium ferric sulfate dodecahydrate from waste solutions rich in Fe(III) ions and sulfuric acid, originating from autoclave oxidation of pyrite concentrate. This process determined the optimal conditions for the precipitation, highlighting the importance of reagent excess, temperature control, and continuous slow stirring to avoid the formation of large crystals (Stamenov et al., 2016).

Extraction and Environmental Applications :

- This compound has been introduced as a novel bifunctional reagent for the hydrothermal extraction of zinc from zinc-containing electric arc furnace dust. This method demonstrated efficient and selective extraction of zinc while leaving iron in the residue, showcasing its potential in metal recovery and environmental remediation (Wang et al., 2016).

- It also plays a role in the bioleaching of heavy metals from sewage sludge, acting as an energy source for iron-oxidizing microorganisms. This application highlights its potential in environmental management and resource recovery from waste materials (Pathak et al., 2009).

Material Science and Nanotechnology :

- The compound has been used in the preparation of magnetic multi-walled carbon nanotubes by employing an in situ co-precipitation method. This approach confirmed the attachment of iron derivatives to the surface of acid-treated multi-walled carbon nanotubes, opening avenues for applications in various technological fields (Sowichai et al., 2012).

Flame Retardancy Applications :

- Ammonium iron (II)-sulfate hexahydrate, a related compound, has been investigated for its use as a nondurable finish to impart flame-retardancy to cotton fabric. The study involved the analysis of treated fabric through thermogravimetric analysis and vertical flame tests, demonstrating the compound's potential in enhancing the fire-resistant properties of textiles (Mostashari & Moafi, 2007).

Mechanism of Action

Target of Action

It is used as a reagent in various chemical reactions and as a catalyst in the synthesis of certain compounds . It is also used as an iron source to restore enzymatic activity in apoenzymes .

Mode of Action

Ferric ammonium sulfate dodecahydrate acts as a weak oxidizing agent . It is capable of being reduced to Mohr’s salt, ferrous ammonium sulfate . In biochemistry, it is used as a catalyst for the generation of free radicals .

Biochemical Pathways

Ferric ammonium sulfate dodecahydrate is involved in the generation of free radicals . It has been shown to increase xanthine oxidase and xanthine oxidoreductase activity in cultured rat cells . These enzymes play a crucial role in purine metabolism, which is essential for nucleic acid synthesis.

Pharmacokinetics

It is soluble in 1% (v/v) aqueous hcl (100 mg/ml), yielding a clear, yellow to brown solution .

Result of Action

The result of Ferric ammonium sulfate dodecahydrate’s action depends on its application. As a catalyst, it facilitates the synthesis of certain compounds . When used as an iron source, it can restore enzymatic activity in apoenzymes .

Action Environment

The action of Ferric ammonium sulfate dodecahydrate can be influenced by environmental factors. For instance, it is light-sensitive and hygroscopic . Therefore, it should be stored in a cool, dry, well-ventilated area . Its solubility in water suggests that it may spread in water systems .

Safety and Hazards

Future Directions

Iron ammonium sulfate dodecahydrate has a wide range of applications, including use in wastewater treatment, tanning, production of dyestuffs, and as an etching agent in the production of electronic components . It has also been used in adiabatic refrigeration equipment, biochemical analysis, and organic synthesis . Future research and applications may continue to explore its use as a catalyst in various chemical reactions.

Biochemical Analysis

Biochemical Properties

In biochemistry, ferric ammonium sulfate dodecahydrate is used as a catalyst for the generation of free radicals . It has been demonstrated to increase xanthine oxidase and xanthine oxidoreductase activity in cultured rat cells . Ferric ammonium sulfate dodecahydrate may also be used as an iron source to restore enzymatic activity in apoenzymes, such as for soybean lipoxygenase 3 .

Cellular Effects

Ferric ammonium sulfate dodecahydrate has been shown to influence cell function through its interactions with enzymes. For example, it can increase the activity of xanthine oxidase and xanthine oxidoreductase in cultured rat cells . These enzymes play crucial roles in purine metabolism, which is essential for nucleic acid synthesis and energy production in cells.

Molecular Mechanism

The molecular mechanism of ferric ammonium sulfate dodecahydrate involves its role as a catalyst for the generation of free radicals . Free radicals are highly reactive species that can interact with various biomolecules, leading to changes in gene expression and enzyme activity. Ferric ammonium sulfate dodecahydrate can also restore enzymatic activity in apoenzymes by serving as an iron source .

Metabolic Pathways

Ferric ammonium sulfate dodecahydrate is involved in the generation of free radicals, which can influence various metabolic pathways

Properties

IUPAC Name |

azanium;iron(3+);disulfate;dodecahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H3N.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;1H3;2*(H2,1,2,3,4);12*1H2/q+3;;;;;;;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPUDZUWZDSKMX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH28NO20S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228452 | |

| Record name | Ferric ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7783-83-7 | |

| Record name | Ferric ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, ammonium iron(3+) salt (2:1:1), dodecahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC AMMONIUM SULFATE DODECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65390568Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)